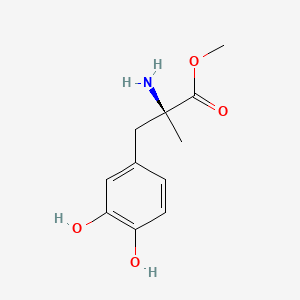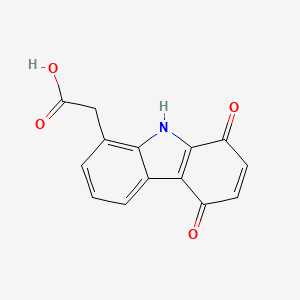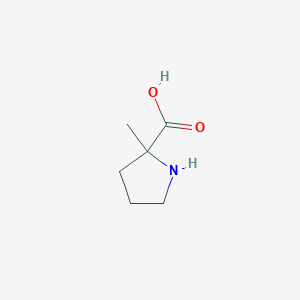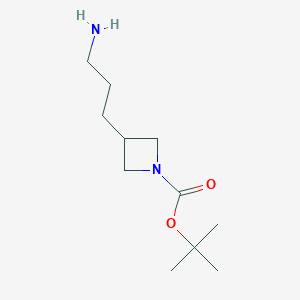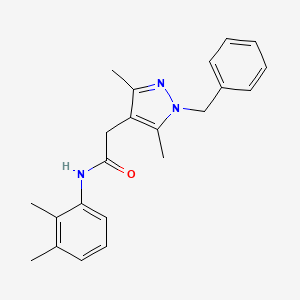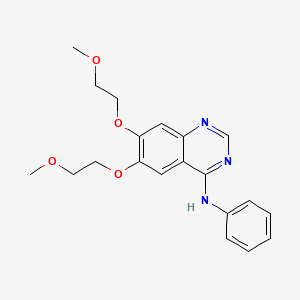
6,7-ビス(2-メトキシエトキシ)-N-フェニルキナゾリン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, also known as 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, is a useful research compound. Its molecular formula is C₂₀H₂₃N₃O₄ and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌治療
デセチニルエルロチニブは、非小細胞肺癌(NSCLC)の標的療法に使用される、高度に特異的で可逆的な上皮成長因子受容体チロシンキナーゼ阻害剤です {svg_1} {svg_2}. しかし、エルロチニブの有効性は、化学療法中に薬物耐性が発達するため制限されています {svg_3}.
インドールアミン2,3-ジオキシゲナーゼ-1(IDO1)の阻害
IDO1は、多くのヒト癌で活性化される、律速的なトリプトファン代謝酵素です。エルロチニブとフェニルまたはベンジルアジドを組み合わせることで、一連のエルロチニブベースの1,2,3-トリアゾール化合物が設計されました。 これらの化合物は、in vitro実験でIDO1活性を抑制する能力を示しました {svg_4}.
他の化合物の合成
デセチニルエルロチニブは、他の化合物の合成における中間体として使用できます。 たとえば、3つの置換された6,7-ジヒドロキシ-4-キナゾリンアミンの改善された合成に使用されています。タンデュチニブ、エルロチニブ、ゲフィチニブ {svg_5}.
分析方法の開発
デセチニルエルロチニブは、分析方法の開発とバリデーションに使用されてきました。 たとえば、薄層クロマトグラフィーによるバルクおよび製剤中のエルロチニブ塩酸塩の定量化方法の開発に使用されています {svg_6}.
分解挙動の研究
デセチニルエルロチニブの分解挙動が研究されています。 酸性、熱、光分解条件下では安定していることがわかりましたが、アルカリ性および酸化ストレス条件下では大幅に分解されました {svg_7}.
癌細胞株の増殖阻害
エルロチニブは、PC-9(エクソン19del)、H3255(L858R)、H1975(L858R + T790M)、およびBID007(A763-Y764insFQEA)肺癌細胞株に対して、7〜1185 nMの範囲のIC50値を示しました {svg_8}.
作用機序
Target of Action
The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .
Mode of Action
Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .
Biochemical Pathways
By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .
Pharmacokinetics
Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .
Result of Action
The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .
Action Environment
The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib
Safety and Hazards
将来の方向性
The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .
生化学分析
Biochemical Properties
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has been found to exhibit strong tyrosinase inhibitory activity . It suppresses tyrosinase activity in a competitive way and quenches the fluorescence of the enzyme through a static mechanism .
Cellular Effects
The compound, being structurally similar to erlotinib, may have potential effects on various types of cells and cellular processes . Erlotinib is known to improve overall survival by 19% and progression-free survival by 29% when added to chemotherapy in non-small cell lung cancer .
Molecular Mechanism
The molecular mechanism of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis . The compound binds to tyrosinase, increasing its hydrophobicity and facilitating non-radiative energy transfer .
Dosage Effects in Animal Models
Erlotinib, a similar compound, has been studied extensively and its dosage effects are well-documented .
Metabolic Pathways
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is likely to be involved in metabolic pathways similar to erlotinib, given their structural similarity . Erlotinib is metabolized primarily by CYP3A4, with less contribution from CYP1A2 .
Transport and Distribution
Erlotinib, a similar compound, is known to be transported and distributed via various mechanisms .
Subcellular Localization
Given its structural similarity to erlotinib, it may share similar localization patterns .
特性
IUPAC Name |
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPRWDRWNAAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)
